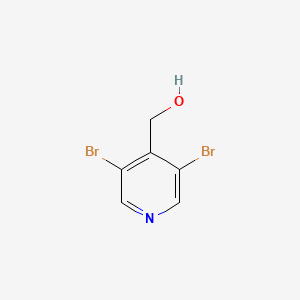

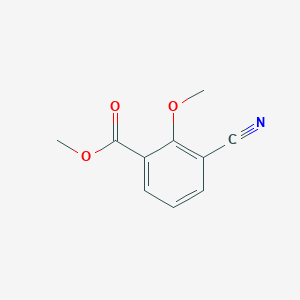

4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine

Overview

Description

4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine, also known as ETX-3, is an organic compound that has recently been studied for its potential therapeutic applications. It is a novel small molecule that belongs to the family of oxadiazol-thiazol-amines, and it has been shown to possess anti-inflammatory and anti-cancer properties. ETX-3 has also been studied in the context of neurological diseases, such as Alzheimer's and Parkinson's disease, as well as in the treatment of autoimmune diseases.

Scientific Research Applications

Anticancer Research

The 1,2,4-oxadiazole ring system has been associated with anticancer properties . Compounds featuring this moiety can be designed to target specific cancer cell lines, offering a pathway for the development of new chemotherapeutic agents. The 1,3-thiazol ring, likewise, is known to possess cytotoxic activities, which could be harnessed in synergy with the oxadiazole unit to develop potent anticancer drugs.

Antimicrobial Agents

Compounds containing 1,3-thiazol have demonstrated significant antibacterial and antifungal effects . The incorporation of 4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl) could potentially enhance these properties, leading to the creation of novel antimicrobial agents that could be effective against resistant strains of bacteria and fungi.

Antiparasitic Treatments

The 1,2,4-oxadiazole derivatives are known to exhibit antiparasitic activity, which makes them valuable in the treatment of parasitic infections . Research into the specific applications of our compound could lead to new treatments for diseases caused by parasites.

Anti-inflammatory Drugs

Both oxadiazole and thiazol derivatives have been identified as potent anti-inflammatory agents . This compound could be explored for its efficacy in reducing inflammation, with potential applications in the treatment of chronic inflammatory diseases.

Antidepressant and Anxiolytic Therapies

The unique structure of 4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine may interact with central nervous system receptors, offering a new avenue for the development of antidepressant and anxiolytic medications .

Antitubercular Agents

Given the historical significance of thiazol compounds in the treatment of tuberculosis, there’s potential for this compound to act as a scaffold for developing new antitubercular drugs .

Enzyme Inhibition

The 1,2,4-oxadiazole moiety is known to interact with various enzymes, acting as an inhibitor . This property can be utilized in the design of enzyme inhibitors that can regulate biological pathways for therapeutic purposes.

High Energy Density Materials (HEDMs)

While not directly related to medicinal applications, 1,2,4-oxadiazole derivatives have found use as HEDMs due to their energetic properties . This compound could be investigated for its potential in this field, particularly in the design of propellants and explosives.

properties

IUPAC Name |

4-ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-2-9-10(19-13(14)15-9)12-16-11(17-18-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIKXFQTLDLNOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N)C2=NC(=NO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629779 | |

| Record name | 4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine | |

CAS RN |

937681-88-4 | |

| Record name | 4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1603051.png)